3-(Triethoxysilyl)propyl cyclopentane
Description
Overview of Organosilane Chemistry and Nomenclature within Academic Contexts
Organosilanes are a class of organometallic compounds that feature at least one carbon-silicon (C-Si) bond. In academic and industrial research, they are often categorized by the general formula RₙSiX₄₋ₙ. researchgate.netspast.org In this structure:
R represents a non-hydrolyzable organic group attached to the silicon atom. This group dictates the compound's primary organic character and can range from simple alkyl chains to more complex functional groups like amino, epoxy, or in this case, a cycloalkyl-containing fragment. researchgate.netspast.org
X denotes a hydrolyzable group, typically an alkoxy (like ethoxy or methoxy), acetoxy, or a halogen. researchgate.netspast.org These groups are the primary sites of reaction.
The subscript n is an integer from 1 to 3.
The chemistry of these molecules is dominated by a two-step reaction mechanism. spast.orgresearcher.life First, the hydrolyzable alkoxy groups (Si-OR) react with water in a process called hydrolysis to form reactive silanol (B1196071) groups (Si-OH). researchgate.netspast.org Subsequently, these silanols can react with each other or with hydroxyl groups on an inorganic surface (like glass or metal oxides) in a condensation reaction, forming stable siloxane (Si-O-Si) or metallo-siloxane (M-O-Si) bonds, respectively. researchgate.netmdpi.com This dual reactivity allows organosilanes to function as molecular "bridges" or coupling agents, effectively linking organic and inorganic materials. spast.orgmdpi.com
The nomenclature follows established chemical principles. For the compound in focus, the IUPAC name is 3-cyclopentylpropyl(triethoxy)silane. nih.gov This name systematically describes the molecule's structure: a triethoxy-substituted silicon atom bonded to a propyl chain, which in turn is attached to a cyclopentane (B165970) ring.
Academic Significance of 3-(Triethoxysilyl)propyl Cyclopentane as a Molecular Precursor
This compound is a distinct molecular precursor whose academic significance lies in its hybrid structure. It provides a strategic building block for the synthesis of advanced materials where the incorporation of a bulky, hydrophobic cycloaliphatic group is desired. The triethoxysilyl group serves as a reactive anchor, enabling its integration into larger systems through the well-established hydrolysis and condensation chemistry. researchgate.net
The cyclopentylpropyl group distinguishes this molecule from more common linear alkyltriethoxysilanes. This cycloalkyl fragment can be expected to influence the physical properties of materials derived from it, potentially enhancing thermal stability, altering surface energy and wettability, and modifying the rheological properties of polymers and coatings. In research, it serves as a precursor for creating surfaces with tailored hydrophobicity or for synthesizing novel polysiloxane networks where the cyclopentyl groups can affect chain packing and intermolecular interactions.
Below is a table detailing the key computed properties of this compound.
| Property | Value |
| Molecular Formula | C₁₄H₃₀O₃Si |
| Molecular Weight | 274.47 g/mol |
| IUPAC Name | 3-cyclopentylpropyl(triethoxy)silane nih.gov |
| CAS Number | 102056-64-4 nih.gov |
| Canonical SMILES | CCOSi(OCC)OCC nih.gov |
| InChIKey | WILIUQPZJIGQLX-UHFFFAOYSA-N nih.gov |
This data is computationally derived and sourced from PubChem. nih.gov
Current Research Landscape and Foundational Principles for Alkyltriethoxysilanes
The research landscape for alkyltriethoxysilanes is mature and expansive, underpinning developments in fields ranging from materials science to nanotechnology. These compounds are foundational to surface modification, acting as adhesion promoters, crosslinkers, and dispersing agents. researchgate.netspast.org Their primary role is to serve as coupling agents that improve the compatibility between organic polymers and inorganic fillers or substrates, such as in reinforced composites. spast.orgmdpi.com
The foundational principle governing their application is the controlled hydrolysis and condensation of the trialkoxysilyl group. spast.org The rate of these reactions is highly dependent on several factors, including pH, temperature, solvent, and the concentration of the silane (B1218182) and water. spast.orgmdpi.com Typically, hydrolysis is fastest in acidic or alkaline conditions and slowest at a neutral pH. mdpi.com This allows researchers to tune the reaction conditions to favor either the formation of stable bonds with a surface or self-condensation to form oligomeric or polymeric siloxane resins. researchgate.net
Current research often focuses on synthesizing alkyltriethoxysilanes with novel organic functionalities to create materials with specific properties. For example, long-chain alkyltriethoxysilanes are used to create superhydrophobic surfaces, while those with reactive end-groups are used to covalently anchor biomolecules or catalysts. researchgate.net Cycloalkyl-functionalized silanes like this compound fit into this landscape as tools for introducing specific steric and electronic effects into the final material, offering a pathway to novel composites, coatings, and functionalized nanoparticles. spast.orgmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclopentylpropyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O3Si/c1-4-15-18(16-5-2,17-6-3)13-9-12-14-10-7-8-11-14/h14H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILIUQPZJIGQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC1CCCC1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144569 | |
| Record name | 3-(Triethoxysilyl)propyl cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102056-64-4 | |
| Record name | 3-(Triethoxysilyl)propyl cyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102056644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Triethoxysilyl)propyl cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Triethoxysilyl Propyl Cyclopentane
Precursor Design and Optimization in the Synthesis of 3-(Triethoxysilyl)propyl Cyclopentane (B165970)
For a hydrosilylation route, the key precursors are triethoxysilane (B36694) and an unsaturated cyclopentane derivative. The ideal cyclopentane-containing precursor would be 3-cyclopentylprop-1-ene . The position of the double bond is crucial; a terminal alkene is required to ensure the anti-Markovnikov addition leads to the desired linear propyl linker. Internal alkenes would lead to different regioisomers.
For organometallic routes , the precursors are a silane (B1218182) electrophile and a cyclopentylpropyl halide.
Cyclopentane Precursor: The most direct precursor is a 3-cyclopentylpropyl halide (e.g., 1-bromo-3-cyclopentylpropane). The choice of halide (Cl, Br, I) can affect the rate of Grignard or organolithium formation.
Silane Precursor: The silicon source is typically tetraethoxysilane (TEOS) or a more reactive halosilane like chlorotriethoxysilane . While TEOS is less expensive, its reaction with Grignard reagents can be sluggish. Chlorotriethoxysilane is more reactive but also more costly.
An alternative strategy involves starting with a commercially available functional silane, such as (3-chloropropyl)triethoxysilane . mdpi.com This precursor could then be reacted with a cyclopentyl-based nucleophile, such as a cyclopentyl Grignard reagent or cyclopentyl lithium, in a nucleophilic substitution reaction to form the target molecule.
Table 3: Precursor Strategies for the Synthesis of 3-(Triethoxysilyl)propyl cyclopentane
| Synthetic Route | Cyclopentane-containing Precursor | Silane Precursor | Key Reaction | Potential Advantages |
|---|---|---|---|---|
| Hydrosilylation | 3-Cyclopentylprop-1-ene | Triethoxysilane | Catalytic Si-H addition | Atom-economical, high selectivity |
| Grignard Pathway | 3-Cyclopentylpropyl bromide | Tetraethoxysilane (TEOS) | Nucleophilic substitution | Well-established, versatile |
| Organolithium Pathway | 3-Cyclopentylpropyl chloride | Chlorotriethoxysilane | Nucleophilic substitution | High reactivity |
| Alternative Substitution | Cyclopentylmagnesium bromide | (3-Chloropropyl)triethoxysilane | Nucleophilic substitution | Utilizes commercially available silane precursor mdpi.com |
Table of Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | 3-Cyclopentylpropyl(triethoxy)silane nih.gov | C₁₄H₃₀O₃Si |
| Triethoxysilane | Triethoxysilane | C₆H₁₆O₃Si |
| Tetraethoxysilane (TEOS) | Tetraethyl orthosilicate | C₈H₂₀O₄Si |
| Chlorotriethoxysilane | Chlorotriethoxysilane | C₆H₁₅ClO₃Si |
| (3-Chloropropyl)triethoxysilane | (3-Chloropropyl)triethoxysilane | C₉H₂₁ClO₃Si |
| Speier's Catalyst | Hexachloroplatinic acid | H₂Cl₆Pt |
| Karstedt's Catalyst | Platinum-divinyltetramethyldisiloxane | C₈H₁₈O₂PtSi₂ |
| 1-Bromo-3-cyclopentylpropane | 1-Bromo-3-cyclopentylpropane | C₈H₁₅Br |
| 3-Cyclopentylprop-1-ene | 3-Cyclopentylprop-1-ene | C₈H₁₄ |
| Diethyl ether | Ethoxyethane | C₄H₁₀O |
Fundamental Chemical Reactivity and Mechanistic Studies
Hydrolysis and Condensation Kinetics of the Triethoxysilyl Group
The transformation of 3-(triethoxysilyl)propyl cyclopentane (B165970) into a siloxane network proceeds through a two-step process: hydrolysis of the ethoxy groups to form silanols, followed by the condensation of these silanols to create siloxane bridges (Si-O-Si). The kinetics of these reactions are complex and highly dependent on the reaction conditions.
The hydrolysis and condensation of trialkoxysilanes are generally slow at neutral pH and require catalysis. unm.edu Both acid and base catalysis significantly accelerate these reactions, but they do so via different mechanisms, leading to distinct condensation pathways and network structures.
Acid Catalysis: In an acidic medium, the hydrolysis reaction is typically fast, while the condensation reaction is the rate-limiting step. mdpi.com The mechanism involves the protonation of an ethoxy group, making it a better leaving group (ethanol) upon nucleophilic attack by water. Subsequent condensation reactions also proceed via a protonated silanol (B1196071) species, which makes the silicon atom more electrophilic and susceptible to attack by a neutral silanol. unm.edu This pathway tends to favor the reaction between monomers or smaller oligomers with the end groups of growing chains, resulting in the formation of less branched, more linear or randomly branched polymeric structures. unm.edu
Base Catalysis: Under basic conditions, the hydrolysis rate is generally slower than the condensation rate. mdpi.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. The condensation reaction proceeds through the attack of a deprotonated silanol (silanolate anion) on a neutral silanol. unm.edu This process typically results in more highly branched, compact, and particulate or colloidal structures. The reaction rate is influenced by the steric hindrance of the alkyl group. researchgate.net
Neutral Conditions: In the absence of external catalysts, the reactions are significantly slower. However, some organofunctional silanes can exhibit intramolecular catalysis if they possess groups that can act as a general acid or base. nih.govscienceopen.com For 3-(triethoxysilyl)propyl cyclopentane, which lacks such a functional group, the reaction rates at neutral pH are expected to be very low.
A general comparison of the catalytic effects on the hydrolysis and condensation of alkyltriethoxysilanes is presented in the table below.
| Catalyst Condition | Hydrolysis Rate | Condensation Rate | Resulting Structure |
| Acidic (pH < 4) | Fast | Slow | Linear or randomly branched polymers |
| Neutral (pH ~ 7) | Very Slow | Very Slow | Minimal reaction |
| Basic (pH > 7) | Slow | Fast | Highly branched clusters/particles |
This table presents generalized trends for alkyltriethoxysilanes.
The hydrolysis of the three ethoxy groups on this compound occurs in a stepwise manner, leading to the formation of a series of silanol intermediates: cyclopentylpropyl(diethoxy)silanol, cyclopentylpropyl(ethoxy)disilanol, and cyclopentylpropylsilanetriol. gelest.com The relative rates of these successive hydrolysis steps can be influenced by both steric and electronic effects. bohrium.com
Once formed, these silanol intermediates are reactive species that can undergo condensation. wikipedia.org Condensation can occur between two silanols to form a siloxane bond and a molecule of water, or between a silanol and an unhydrolyzed ethoxy group to produce a siloxane bond and an ethanol (B145695) molecule. gelest.com The latter is more prevalent under acidic conditions. These condensation reactions initially lead to the formation of dimers, trimers, and other low-molecular-weight oligomers. As the reactions proceed, these oligomeric structures continue to react, increasing in size and complexity. gelest.com
The structure of the resulting oligomers is heavily influenced by the reaction pH, as described in the previous section. Under acidic conditions, the slower condensation rate allows for the formation of more extended, less-branched oligomeric chains. In contrast, basic catalysis promotes rapid condensation, leading to more compact and highly cross-linked oligomers.
The ultimate formation of a three-dimensional siloxane network from this compound is the result of the continued condensation of silanol and ethoxy groups on the growing oligomers. The mechanism of network formation is a direct consequence of the hydrolysis and condensation kinetics.
Under acid-catalyzed conditions , the preferential reaction of monomers with the ends of growing chains leads to what is often described as a "reaction-limited cluster-cluster aggregation" model. This results in a more open and less dense network structure.
Under base-catalyzed conditions , the rapid condensation of silanols leads to the formation of highly branched clusters that behave like discrete particles. unm.edu These particles then aggregate to form the final network, a process often referred to as "diffusion-limited cluster-cluster aggregation." This typically results in a denser network with larger pores between the aggregated clusters.
Role of the Cyclopentyl Moiety in Determining Molecular Reactivity
The cyclopentylpropyl group attached to the silicon atom is not merely a passive component. It exerts both steric and electronic effects that modulate the reactivity of the triethoxysilyl group.
| Effect | Influence on Silicon Center | Impact on Reactivity |
| Steric Hindrance | Shields the silicon atom from nucleophilic attack. | Decreases the rate of hydrolysis and condensation. |
| Inductive Effect | Increases electron density on the silicon atom. | Decreases the electrophilicity of silicon, thus reducing reactivity towards nucleophiles. |
The propyl chain connecting the cyclopentane ring to the silicon atom provides a degree of conformational flexibility. While direct intramolecular reactions between the cyclopentyl group and the silane (B1218182) moiety are unlikely due to the unreactive nature of the cycloalkane, the conformational dynamics of the cyclopentylpropyl chain can influence the steric environment around the silicon atom.
Cyclopentane itself is not planar and exists in puckered conformations, such as the "envelope" and "half-chair" forms, which rapidly interconvert. maricopa.eduscribd.com This puckering, along with the rotational freedom of the C-C bonds in the propyl chain, means that the cyclopentyl group can adopt various orientations relative to the triethoxysilyl group. These different conformations will present varying degrees of steric hindrance to the approaching reactants. While the time-averaged effect is what is macroscopically observed, these conformational dynamics are an underlying factor in the molecule's reactivity. The flexibility of the propyl linker may allow the bulky cyclopentyl group to be oriented away from the silicon center at times, potentially facilitating reaction, while at other times it may shield the reactive site more effectively.
Interfacial Chemistry and Surface Functionalization Architectures
Mechanisms of Covalent Grafting of 3-(Triethoxysilyl)propyl Cyclopentane (B165970) onto Inorganic Substrates
The covalent attachment of 3-(triethoxysilyl)propyl cyclopentane to inorganic surfaces is a multi-step process that fundamentally alters the substrate's surface chemistry. This grafting is predicated on the presence of hydroxyl (-OH) groups on the inorganic material, which act as reactive sites for the silane (B1218182).
Silanization is the process of covering a surface with organosilane molecules. For this compound, the mechanism begins with the hydrolysis of its three ethoxy groups (-OCH₂CH₃) in the presence of water. This reaction replaces the ethoxy groups with hydroxyl groups, forming a reactive silanetriol intermediate (Cyclopentyl-C₃H₆-Si(OH)₃) and releasing ethanol (B145695) as a byproduct. ccl.net This hydrolysis step is often catalyzed by adjusting the pH of the solution. researchgate.net
Once formed, the silanol (B1196071) groups can react in two ways:
Condensation with the Substrate: The primary reaction involves the condensation of one or more of the silanol groups with hydroxyl groups present on the surface of inorganic substrates like silicon (Si-OH), metal oxides (M-OH), or ceramics. This forms highly stable, covalent siloxane bonds (Substrate-O-Si), securely anchoring the cyclopentylpropylsilane molecule to the surface. ccl.netresearchgate.netadhesivesmag.com
Intermolecular Cross-linking: The silanol intermediates can also condense with each other, forming a cross-linked polysiloxane network that lies parallel to the substrate surface. This network enhances the stability and durability of the deposited film. adhesivesmag.com
Under carefully controlled conditions, the silanization process can lead to the formation of a Self-Assembled Monolayer (SAM). A SAM is a highly ordered, single-molecule-thick layer where the silane molecules align themselves on the substrate. nih.gov The formation of a high-quality monolayer is sensitive to reaction parameters, particularly the amount of water present; insufficient water may lead to a partial monolayer, while excess water can cause the silanes to polymerize in solution before they reach the surface. peggychan.com.aunih.gov
In the SAM of this compound, the triethoxysilyl "head" group anchors the molecule to the inorganic substrate. The aliphatic propyl chain and the terminal cyclopentyl "tail" group orient away from the surface, forming a new, well-defined organic surface. This new surface is hydrophobic and non-polar due to the hydrocarbon nature of the cyclopentyl group. The organization of water molecules and ions at such a functionalized interface is significantly different from that at the original inorganic surface, a factor critical in biosensing and microfluidics. nih.gov The quality and uniformity of these layers are critical for applications where precise control of surface properties is necessary. nih.gov
Controlled Modulation of Surface Chemistry through Silane Deposition Techniques
The method used to deposit the silane onto the substrate significantly influences the quality, thickness, and uniformity of the resulting film. The choice between liquid- and vapor-phase deposition depends on the substrate geometry, desired film characteristics, and process constraints.
Liquid-phase deposition is the most common and straightforward method for silanization. nih.gov It typically involves immersing the cleaned and hydroxylated substrate into a dilute solution of this compound. peggychan.com.au
Common approaches include:
Aqueous Alcohol Solutions: A widely used method involves preparing a solution of 95% ethanol and 5% water, adjusted to a pH of 4.5-5.5 with an acid like acetic acid. The silane is added to this solution (e.g., at a 2% concentration) and allowed to hydrolyze for several minutes before the substrate is dipped into the bath. gelest.com
Anhydrous Organic Solvents: For applications requiring a true monolayer and minimal bulk polymerization, deposition from an anhydrous solvent like toluene (B28343) or tetrahydrofuran (B95107) is preferred. gelest.com In this method, the substrate is refluxed with a solution of the silane for an extended period. The reaction relies on the trace amount of water adsorbed on the substrate surface to initiate the grafting process. gelest.com
While simple and low-cost, liquid-phase deposition can be difficult to control, as silane polymerization in the solution can lead to the formation of aggregates and non-uniform multilayers on the surface. nih.govwebsite-files.com
Vapor-phase deposition, a form of chemical vapor deposition (CVD), offers superior control over the formation of thin, uniform silane layers. website-files.com This solvent-free method involves placing the substrate in a sealed chamber which is then evacuated. The this compound is heated in a separate reservoir to increase its vapor pressure, and its vapor is introduced into the chamber to react directly with the substrate surface. peggychan.com.augelest.com
Key advantages of vapor-phase deposition include:
High Uniformity: It produces extremely smooth and uniform films, often achieving true monolayer coverage with minimal aggregation. nih.govspiedigitallibrary.org
Reduced Contamination: The absence of solvents eliminates a major source of contamination. spiedigitallibrary.org
Conformal Coating: It is highly effective for coating complex, irregular shapes and the internal channels of microdevices where liquid access may be limited by capillary forces. spiedigitallibrary.org
Plasma-enhanced methods can also be used. In this strategy, an oxygen plasma is first used to clean and activate the substrate, ensuring it is rich in hydroxyl groups. peggychan.com.aubitalux.eu The substrate is then exposed to the silane vapor in a controlled environment to form the grafted layer. bitalux.eu
Table 1: Comparison of Silane Deposition Methodologies
| Feature | Liquid-Phase Deposition | Vapor-Phase Deposition (CVD) |
|---|---|---|
| Process | Substrate is immersed in a silane solution. peggychan.com.au | Substrate is exposed to silane vapor in a vacuum or inert atmosphere. peggychan.com.au |
| Solvent Use | Requires organic solvents (e.g., toluene, ethanol) or water. nih.gov | Solvent-free process. spiedigitallibrary.org |
| Film Quality | Prone to multilayer formation and aggregates; control can be difficult. nih.govwebsite-files.com | Produces highly uniform, smooth, high-quality monolayers. nih.gov |
| Advantages | Simple, low-cost setup, suitable for batch processing. nih.gov | Excellent film quality, conformal coating, reduced waste. website-files.comspiedigitallibrary.org |
| Disadvantages | Solvent handling and disposal; potential for contamination; inconsistent coverage. nih.govwebsite-files.com | Requires specialized vacuum equipment; potential for chamber cross-contamination. website-files.com |
Investigation of Interfacial Bonding Strength and Mechanisms of Adhesion Promotion
Silanes like this compound are widely used as adhesion promoters, acting as a molecular bridge to chemically unify dissimilar materials, such as an inorganic substrate and an organic polymer coating or adhesive. researchgate.netdakenchem.com
The mechanism of adhesion promotion is bifunctional. dakenchem.com First, the triethoxysilyl end of the molecule hydrolyzes and forms strong, durable, covalent siloxane (Substrate-O-Si) bonds with the inorganic substrate. adhesivesmag.comspecialchem.com This creates a robust anchor point.
Second, the organofunctional tail—in this case, the cyclopentylpropyl group—extends away from the surface. This non-polar, hydrocarbon chain forms a new surface that is chemically compatible with many organic polymers and adhesives. Adhesion to this new surface is achieved through a combination of van der Waals forces and, crucially, physical entanglement of the polymer chains with the grafted silane molecules. This creates a continuous and strong interface between the inorganic and organic phases, dramatically improving bond strength and durability, especially in the presence of moisture. dakenchem.comspecialchem.com
The effectiveness of the adhesion can be evaluated using various analytical techniques that characterize the modified surface and the final composite material.
Table 2: Analytical Techniques for Characterizing Silane-Modified Surfaces
| Technique | Information Provided |
|---|---|
| Contact Angle Goniometry | Measures the surface wettability (hydrophobicity/hydrophilicity). A successful grafting of this compound would lead to a significant increase in the water contact angle, indicating a more hydrophobic surface. bitalux.eu |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface. It can confirm the presence of Silicon (Si), Carbon (C), and Oxygen (O) from the grafted silane layer and provide information on the chemical bonding states (e.g., Si-O-Substrate bonds). bitalux.eu |
| Atomic Force Microscopy (AFM) | Provides topographical images of the surface at the nanoscale. It is used to assess the smoothness, uniformity, and roughness of the silane film and to detect the presence of aggregates. nih.gov |
| Spectroscopic Ellipsometry | Measures the thickness of the deposited film with sub-nanometer precision, which is critical for verifying monolayer formation. nih.govbitalux.eu |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material grafted onto particulate substrates by measuring weight loss as the sample is heated. nih.gov |
Integration into Hybrid Organic Inorganic Materials Systems
Sol-Gel Processing Incorporating 3-(Triethoxysilyl)propyl Cyclopentane (B165970)
The sol-gel process is a versatile method for creating solid materials from a chemical solution, which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. numberanalytics.com Organotrialkoxysilanes, such as 3-(Triethoxysilyl)propyl cyclopentane, are key ingredients in sol-gel chemistry for producing hybrid materials known as polysilsesquioxanes. osti.gov
The formation of hybrid materials using this compound occurs through a controlled sol-gel process involving two primary reactions: hydrolysis and polycondensation. bohrium.comnih.gov
Hydrolysis: In the presence of water and a catalyst (acid or base), the ethoxy groups (-OC₂H₅) on the silicon atom are replaced by hydroxyl groups (-OH). nih.gov This reaction transforms the triethoxysilane (B36694) into a more reactive silanetriol intermediate. The rate of hydrolysis is influenced by factors such as pH, temperature, and the solvent used. nih.govnih.gov
Polycondensation: The newly formed silanol (B1196071) groups are unstable and readily condense with other silanol groups or remaining ethoxy groups. This process forms stable siloxane bonds (Si-O-Si), releasing water or ethanol (B145695) as byproducts. nih.gov
In the sol-gel process, this compound functions as a network former. The trifunctional nature of the triethoxysilyl group allows it to form three-dimensional cross-linked siloxane (Si-O-Si) networks. osti.gov Unlike tetra-functional silanes (like TEOS) which form purely inorganic silica (B1680970) networks, the presence of the non-hydrolyzable cyclopentylpropyl group ensures the formation of a hybrid organic-inorganic matrix.
The cyclopentylpropyl group acts as a permanent network modifier. It introduces organic character into the inorganic siloxane backbone, influencing the final properties of the material in several ways:
Increased Hydrophobicity: The bulky, nonpolar alkyl group imparts water-repellent properties to the material surface.
Modified Mechanical Properties: It can increase flexibility and reduce the brittleness typically associated with pure silica gels.
Controlled Porosity: The size and nature of the organic group affect the packing of the siloxane chains, thereby influencing the porosity and surface area of the resulting amorphous or nanostructured material.
When co-polymerized with other alkoxysilanes, this compound allows for the fine-tuning of the final material's properties, creating tailored nanostructured matrices for specific applications.
Role in Polymer Science and Composite Materials
In polymer science, organofunctional silanes are widely used as coupling agents, cross-linkers, and surface modifiers to enhance the performance of composite materials. nih.gov this compound is classified as a non-functional silane (B1218182) because its organic group is a non-reactive hydrocarbon. nih.govresearchgate.net However, its triethoxysilyl group provides the reactivity needed for integration into polymer systems.
Cross-linking involves the formation of chemical bonds that link one polymer chain to another, creating a three-dimensional network that enhances mechanical strength, thermal stability, and chemical resistance. specialchem.comsapub.org For polymers like polyethylene, cross-linking can be achieved through a moisture-cure process involving silanes. sacoaei.com
The cross-linking mechanism for this compound proceeds via the hydrolysis and condensation of its triethoxysilyl groups:
Grafting: The silane can be grafted onto a polymer backbone, for example, through free-radical polymerization if the polymer has suitable reactive sites.
Moisture Curing: Once grafted, exposure to moisture initiates the hydrolysis of the ethoxy groups to form reactive silanol groups. sacoaei.com These silanols then condense to form stable Si-O-Si cross-links between adjacent polymer chains. researchgate.net This process effectively transforms a thermoplastic material into a thermoset with improved high-temperature performance. sacoaei.com
The cyclopentylpropyl group itself does not form covalent bonds with the polymer but improves the compatibility between the silane and the polymer matrix.
| Property | Effect of Cross-linking | Rationale |
|---|---|---|
| Tensile Strength | Increases | The 3D network resists deformation under stress. specialchem.com |
| Thermal Stability | Increases | Covalent cross-links are stronger and restrict chain movement at elevated temperatures. specialchem.comsacoaei.com |
| Solvent Resistance | Increases | The network structure prevents polymer chains from being dissolved and carried away by the solvent. |
| Flexibility | Decreases | The rigid network limits the movement and sliding of polymer chains. specialchem.com |
A major challenge in creating composite materials is ensuring good adhesion between hydrophilic inorganic fillers (e.g., silica, alumina) and hydrophobic organic polymers. mdpi.com Silane coupling agents act as a bridge at the interface between these two dissimilar phases. nih.gov
This compound achieves compatibilization through its dual chemical nature:
Inorganic Interface: The triethoxysilyl end reacts with the inorganic filler. Its ethoxy groups hydrolyze to silanols, which then form strong, covalent metallo-siloxane bonds (e.g., Si-O-Filler) with hydroxyl groups on the filler's surface. nih.gov
Organic Interface: The non-polar cyclopentylpropyl group is physically compatible with the organic polymer matrix. It entangles with the polymer chains, creating adhesion through weaker van der Waals forces. mdpi.com
This interfacial modification improves the dispersion of the filler within the polymer matrix and enhances stress transfer from the polymer to the filler, resulting in a composite material with superior mechanical properties. silanecouplingagent.comhengdasilane.com
The synthesis of polymer networks modified with this compound can be achieved through various methods, such as grafting the silane onto pre-existing polymer chains or including it during the initial polymerization process. scielo.br For instance, random copolymers can be prepared via free-radical polymerization of a primary monomer (like styrene) with a silane-containing monomer. scielo.br The resulting polymer, now containing pendant triethoxysilyl groups, can then be cross-linked through moisture curing. scielo.br
Characterizing these complex networks is crucial to understanding their structure-property relationships. nih.govrsc.org A variety of analytical techniques are employed:
Fourier Transform Infrared Spectroscopy (FTIR): Used to confirm the grafting of the silane and to monitor the hydrolysis and condensation reactions by identifying characteristic peaks for Si-O-Si bonds. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed structural information about the polymer and the way the silane is incorporated. ²⁹Si NMR is particularly powerful for studying the extent of condensation of the silane network. nih.gov
Thermogravimetric Analysis (TGA): Determines the thermal stability of the modified polymer network and can be used to quantify the amount of silane grafted onto the filler or polymer. mdpi.com
Scanning Electron Microscopy (SEM): Visualizes the morphology of the composite, showing the dispersion of fillers within the polymer matrix and the quality of the interfacial adhesion. mdpi.com
Mechanical Testing: Techniques like tensile testing are used to quantify the improvement in mechanical properties such as modulus, strength, and elongation resulting from the silane modification and cross-linking. hengdasilane.com
| Technique | Information Obtained | Reference |
|---|---|---|
| FTIR | Confirmation of chemical bonds (e.g., Si-O-Si), functional group conversion. | mdpi.com |
| NMR | Detailed molecular structure, degree of silane condensation. | nih.gov |
| TGA | Thermal stability, quantification of grafted material. | mdpi.com |
| SEM | Surface morphology, filler dispersion, interfacial analysis. | mdpi.com |
| Mechanical Analysis | Tensile strength, modulus, elongation, toughness. | hengdasilane.com |
Development of Core-Shell Structures and Nanocomposites utilizing Organosilane Precursors
The development of core-shell structures and nanocomposites represents a significant area of advancement in materials science, enabling the creation of materials with tailored properties for a wide range of applications. Organosilane precursors are pivotal in this field, acting as coupling agents, surface modifiers, and structural components that bridge the interface between organic and inorganic phases. While a variety of organosilanes have been extensively studied and utilized, the specific application of This compound in the formation of core-shell structures and nanocomposites is not extensively documented in publicly available research.
Organosilanes, in a general context, facilitate the synthesis of core-shell nanoparticles through processes like the Stöber method, where a silica shell is grown onto a nanoparticle core. The functionality of the organosilane, such as the presence of amino or methacrylate (B99206) groups in compounds like 3-aminopropyl triethoxysilane (APTES) or 3-(trimethoxysilyl) propyl methacrylate, allows for further chemical modifications and the attachment of polymers to form a shell. nih.gov This approach is fundamental to creating functionalized core-shell silica nanoparticles for various applications. nih.gov
The general principle involves the hydrolysis and condensation of the triethoxysilyl group of the organosilane onto the surface of a core material, which can be an inorganic nanoparticle (e.g., silica, gold, iron oxide) or a polymer latex particle. The cyclopentyl group of This compound would then form the outer surface of the shell, imparting its specific chemical and physical properties, such as hydrophobicity, to the final nanocomposite.
The creation of nanocomposites often involves the incorporation of nanofillers, such as silica nanoparticles, into a polymer matrix. Organosilanes are crucial for improving the compatibility and adhesion between the hydrophilic filler and the often hydrophobic polymer matrix. The cyclopentyl group of This compound would be expected to enhance the dispersion of silica nanoparticles within non-polar polymer matrices, leading to improved mechanical and thermal properties of the resulting nanocomposite.
Although direct research on This compound in this context is limited, the principles of its application can be inferred from the behavior of similar organosilanes. The triethoxysilyl group provides the reactive sites for bonding to inorganic surfaces, while the cyclopentyl moiety offers a stable, bulky, and hydrophobic functional group. This combination makes it a candidate for applications requiring robust hydrophobic surfaces on core-shell particles or for the preparation of nanocomposites with enhanced environmental stability.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation (e.g., ¹H, ¹³C, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 3-(triethoxysilyl)propyl cyclopentane (B165970). Through ¹H, ¹³C, and ²⁹Si NMR, a detailed map of the molecule's atomic framework can be constructed.
¹H NMR spectra provide information on the hydrogen atoms (protons) in the molecule. The spectrum for 3-(triethoxysilyl)propyl cyclopentane is expected to show distinct signals corresponding to the ethoxy groups (a quartet for the -O-CH₂- protons and a triplet for the -CH₃ protons) and the propyl-cyclopentane chain. The chemical shifts and splitting patterns confirm the connectivity of the propyl chain to both the cyclopentyl ring and the silicon atom.
²⁹Si NMR is particularly crucial for organosilicon compounds. pascal-man.com For the unhydrolyzed monomer, this compound, a single resonance is expected in the T⁰ region (denoting a silicon atom with no siloxane bridges). The chemical shift of ²⁹Si is highly sensitive to its local electronic environment. pascal-man.com Upon hydrolysis and subsequent polycondensation, new peaks appear in the T¹, T², and T³ regions, corresponding to silicon atoms forming one, two, and three siloxane (Si-O-Si) bonds, respectively. researchgate.net This allows for the precise monitoring of the sol-gel process and characterization of the resulting polysilsesquioxane network structure. researchgate.net
Table 1: Representative NMR Data for Organotriethoxysilanes
| Nucleus | Functional Group | Expected Chemical Shift (δ) Range (ppm) | Description |
| ¹H | -Si-O-CH₂-CH₃ | ~3.8 (quartet) | Methylene protons of the ethoxy group |
| -Si-O-CH₂-CH₃ | ~1.2 (triplet) | Methyl protons of the ethoxy group | |
| Cyclopentyl & Propyl H | 0.5 - 2.0 (multiplets) | Protons on the aliphatic chain and ring | |
| -CH₂-Si | ~0.6 (triplet) | Protons on the carbon alpha to silicon | |
| ¹³C | -Si-O-CH₂- | ~58 | Methylene carbon of the ethoxy group |
| -CH₃ | ~18 | Methyl carbon of the ethoxy group | |
| Cyclopentyl & Propyl C | 10 - 40 | Carbons of the aliphatic chain and ring | |
| ²⁹Si | R-Si(OEt)₃ (T⁰) | -45 to -50 | Unhydrolyzed monomer |
| R-Si(OEt)₂(OH) (T⁰) | -48 to -52 | Partially hydrolyzed monomer | |
| R-Si(OSi)(OEt)₂ (T¹) | -53 to -58 | One siloxane bond formed | |
| R-Si(OSi)₂(OEt) (T²) | -62 to -68 | Two siloxane bonds formed | |
| R-Si(OSi)₃ (T³) | -69 to -72 | Fully condensed silicon in a network |
Note: Exact chemical shifts can vary based on solvent and experimental conditions. The data presented are typical ranges for similar structures.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Network Formation Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and track chemical changes like hydrolysis and condensation.
Infrared (IR) Spectroscopy is highly effective for identifying the characteristic bonds within this compound. The spectrum is dominated by strong Si-O-C and C-H stretching vibrations. Key absorptions include the asymmetric stretches of the Si-O-C bonds around 1080-1100 cm⁻¹ and C-H stretches from the alkyl groups around 2850-2970 cm⁻¹. During the formation of a polysiloxane network via the sol-gel process, the disappearance of Si-O-C bands and the emergence of a broad, strong Si-O-Si band (around 1020-1130 cm⁻¹) can be monitored. The presence of a broad O-H stretching band (around 3200-3600 cm⁻¹) indicates the presence of silanol (B1196071) (Si-OH) groups, which are intermediates in the condensation reaction. rsc.org
Raman Spectroscopy provides complementary information. While Si-O bonds have strong IR absorptions, Si-C and C-C bonds often produce strong signals in Raman spectra, making it useful for analyzing the organic portion of the molecule.
Table 2: Key Vibrational Frequencies for this compound and its Derivatives
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method | Significance |
| 2850 - 2970 | C-H stretch (alkyl) | IR, Raman | Confirms the presence of the propyl cyclopentane moiety |
| 1080 - 1100 | Si-O-C asymmetric stretch | IR | Characteristic of the unhydrolyzed triethoxysilyl group rsc.org |
| 950 - 960 | Si-O-C symmetric stretch | IR | Characteristic of the unhydrolyzed triethoxysilyl group |
| 3200 - 3600 | O-H stretch | IR | Indicates presence of intermediate silanol (Si-OH) groups during hydrolysis |
| 1020 - 1130 | Si-O-Si asymmetric stretch | IR | Indicates formation of a polysiloxane network |
Mass Spectrometry Techniques (e.g., GC-MS, ESI-MS) for Molecular and Oligomeric Composition Analysis
Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to analyze the composition of its reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this silane (B1218182). jmchemsci.com The gas chromatograph separates the compound from impurities, and the mass spectrometer provides its mass spectrum. pjps.pk In electron ionization (EI) mode, the molecule undergoes fragmentation, creating a unique fingerprint. nih.govnih.gov The fragmentation pattern would be expected to show losses of ethoxy groups (-OC₂H₅), the propyl chain, and the cyclopentyl ring, allowing for unambiguous structural confirmation. The molecular ion peak (M⁺) at m/z 274.2 would confirm the molecular weight. nih.gov
Electrospray Ionization-Mass Spectrometry (ESI-MS) is more suited for analyzing less volatile oligomers formed during the initial stages of polycondensation. It can identify dimers, trimers, and larger soluble species in the reaction solution, providing insight into the mechanism of network formation.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states on the very near-surface region (top ~10 nm) of a material. carleton.edu While not typically used on the liquid silane itself, XPS is invaluable for characterizing surfaces that have been modified with this compound.
When a substrate (e.g., glass, metal oxide) is treated with this silane, XPS can confirm the successful grafting of the molecule. The analysis would reveal the presence of silicon, carbon, and oxygen on the surface. High-resolution scans of the Si 2p, C 1s, and O 1s core levels provide detailed chemical state information. nih.govwsu.edu For instance, the binding energy of the Si 2p peak can distinguish between the unreacted triethoxysilyl group and the Si-O-Substrate or Si-O-Si bonds formed after grafting and condensation, confirming the nature of the chemical attachment to the surface. researchgate.netresearchgate.net
Table 3: Expected XPS Binding Energies for Surfaces Modified with this compound
| Element (Core Level) | Chemical State | Expected Binding Energy (eV) Range | Significance |
| Si 2p | R-Si(OEt)₃ | ~102.5 - 103.5 | Physisorbed or unreacted silane |
| Si 2p | Si-O-Si / Si-O-Substrate | ~103.0 - 104.0 | Covalent bond formation, network/surface attachment |
| C 1s | C-C / C-H | ~284.8 - 285.0 | Aliphatic cyclopentylpropyl group |
| C 1s | C-O-Si | ~286.0 - 287.0 | Carbon in the ethoxy group |
| O 1s | Si-O-Si / Si-O-Substrate | ~532.0 - 533.0 | Oxygen in the formed siloxane network or bonded to substrate |
| O 1s | Si-O-C | ~532.5 - 533.5 | Oxygen in the unreacted ethoxy group |
Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of the this compound monomer and for monitoring the progress of its reactions.
Gas Chromatography (GC) , often equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD), is the primary method for determining the purity of the volatile silane monomer. rsc.org By comparing the area of the main peak to the areas of any impurity peaks, a quantitative purity value can be established. It is also used to monitor the consumption of the monomer during hydrosilylation synthesis or subsequent grafting reactions.
High-Performance Liquid Chromatography (HPLC) , particularly in reverse-phase mode, can be used to separate the silane from non-volatile starting materials or impurities. More importantly, HPLC is a powerful tool for monitoring the progress of hydrolysis and condensation by separating the soluble oligomeric species formed in the early stages of the sol-gel process.
X-ray Diffraction (XRD) for Structural Analysis of Crystalline Hybrid Materials
X-ray Diffraction (XRD) is a technique used to determine the atomic and molecular structure of a crystal. The pure this compound is an amorphous liquid and therefore will not produce a sharp diffraction pattern. However, XRD becomes a critical characterization tool when this silane is used as a precursor in the synthesis of organic-inorganic hybrid materials. If the inorganic component (e.g., a metal oxide formed in situ) or the final hybrid material possesses crystalline domains, XRD can be used to identify the crystal phase, determine the crystallite size, and measure the degree of crystallinity. gudapuris.com Any changes in the lattice parameters of the inorganic phase upon incorporation of the organosilane can provide evidence of the organic moiety's integration into the crystal structure.
Emerging Research Directions and Future Perspectives
Design and Synthesis of Novel Cyclopentyl-Functionalized Organosilane Derivatives
Research into novel organosilane derivatives is driven by the need for materials with highly specific functionalities. acs.orgnih.gov The synthesis of new molecules based on the 3-(triethoxysilyl)propyl cyclopentane (B165970) structure aims to enhance or modify its inherent properties for targeted applications. The cyclopentyl group provides a foundation of hydrophobicity and steric bulk, while the propyl linker and triethoxysilyl head offer a versatile platform for chemical modification.
Key synthetic strategies for creating novel derivatives include:
Modification of the Cyclopentyl Ring: Introducing functional groups onto the cyclopentane ring itself can create new reactive sites. While synthetically challenging, this could lead to derivatives with dual-functionality on the organic part of the molecule.
Hydrosilylation Reactions: The platinum-catalyzed hydrosilylation of unsaturated hydrocarbons is a fundamental transformation in silicon chemistry. acs.org This could be used to attach different alkyl or functional groups to the silicon atom, creating a library of related compounds.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a mild and effective method for forming new carbon-carbon bonds, offering a pathway to attach complex organic moieties to the silane (B1218182) structure. msu.edusigmaaldrich.com
Synthesis of Thiazolone Derivatives: Methodologies used to synthesize cyclopentyl-containing heterocyclic compounds, such as 2-(cyclopentylamino)thiazol-4(5H)-one, demonstrate advanced synthetic routes that could potentially be adapted to create complex organosilane derivatives with bioactive properties. nih.gov
These synthetic explorations are paving the way for a new generation of cyclopentyl-functionalized silanes with applications ranging from advanced coatings and composites to biomedical devices.
Table 1: Potential Novel Cyclopentyl-Functionalized Organosilane Derivatives and Target Applications
| Derivative Structure Concept | Synthetic Approach | Potential Functionality | Target Application Area |
|---|---|---|---|
| Amino-functionalized Cyclopentyl Ring | Multi-step organic synthesis prior to silane attachment | Enhanced adhesion to specific polymers, pH-responsive behavior | Biomedical adhesives, smart coatings |
| Fluorinated Cyclopentyl Group | Grignard reaction with fluorinated cyclopentyl halide | Extreme hydrophobicity (oleophobicity) | Anti-fouling surfaces, self-cleaning textiles |
| Methacrylate-functionalized Silane | Co-condensation with a methacrylate-silane | UV-curable, polymerizable | Dental composites, 3D printing resins |
| Thiol-functionalized Silane | Reaction with mercaptosilanes | Heavy metal binding, "click" chemistry handle | Environmental remediation sensors, bioconjugation |
Exploration of Sustainable and Green Synthetic Routes for Organosilanes
The chemical industry is under increasing pressure to adopt more environmentally friendly practices. chemistryjournals.net The synthesis of organosilanes, traditionally reliant on energy-intensive processes, is a key area for green innovation. mdpi.comresearchgate.net Research is actively exploring sustainable alternatives to the conventional Müller-Rochow direct process, which, despite its efficiency, involves high temperatures and chlorinated intermediates. mdpi.com
Key areas of development in green synthesis include:
Biogenic Silica (B1680970) Sources: Utilizing renewable, carbon-neutral silica sources like rice hull ash (RHA) can sidestep the energy-intensive carbothermal reduction of mined silica. researchgate.net RHA's high surface area and reactivity make it a promising green starting material. researchgate.net
Solvent-Free and Catalytic Routes: New methodologies using organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), enable the synthesis of complex silanes like silatranes under mild, solvent-free conditions. acs.org This approach significantly reduces waste and energy consumption. acs.org
Alternative Solvents: When solvents are necessary, the focus is shifting to greener alternatives like water, ionic liquids, or supercritical fluids, which are less toxic and often derived from renewable sources. chemistryjournals.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy input compared to conventional heating methods for producing materials like ionic liquids or for polymerizing monomers. chemistryjournals.net
These green chemistry principles are not only reducing the environmental footprint of organosilane production but are also enabling the creation of novel materials in a more efficient and sustainable manner. rsc.org
Table 2: Comparison of Traditional vs. Green Synthetic Routes for Organosilanes
| Parameter | Traditional Route (e.g., Müller-Rochow) | Emerging Green Routes |
|---|---|---|
| Silicon Source | Mined Quartz (SiO2) | Biogenic Silica (e.g., Rice Hull Ash) researchgate.net |
| Process Conditions | High Temperature (>300°C), High Pressure | Mild Temperatures, Atmospheric Pressure acs.org |
| Reagents/Catalysts | Copper Catalyst, Methyl Chloride mdpi.com | Organocatalysts, Recyclable Catalysts acs.org |
| Solvents | Often requires organic solvents | Solvent-free, Water, or Green Solvents chemistryjournals.net |
| Byproducts | Chlorinated waste streams | Benign byproducts (e.g., water, alcohols) |
| Energy Consumption | High | Significantly Lower chemistryjournals.net |
Advanced Manufacturing Techniques (e.g., 3D Printing) for Silane-Modified Materials
Additive manufacturing, or 3D printing, is revolutionizing the fabrication of complex, customized objects. acs.orgmdpi.com Organosilanes like 3-(triethoxysilyl)propyl cyclopentane are playing a crucial role in this field by enabling the development of advanced printing materials and surface treatments. Their ability to bridge inorganic and organic materials is key to creating high-performance, functional 3D-printed parts. researchgate.net
Organosilanes are integrated into 3D printing through several approaches:
Stereolithography (SLA/DLP): In this technique, a liquid photopolymer resin is cured layer-by-layer by UV light. acs.org Organosilanes can be incorporated into these resins to create hybrid materials. For instance, a photocurable ink containing silica precursors and elastomer-forming monomers can be printed and then calcined to form highly porous, complex silica objects with high surface areas. acs.org
Direct Ink Writing (DIW): This method involves extruding a viscous ink to build a structure. researchgate.net Sol-gel inks based on glycolated silanes and structure-directing agents are used to fabricate hierarchical porous silica objects. researchgate.net The silane chemistry is critical for the ink's rheology and the final structural integrity of the printed part.
Surface Modification: 3D-printed parts, especially those for biomedical applications like organ-on-a-chip devices, often require specific surface properties. mdpi.com Silanization is a common post-processing step used to functionalize the surface of a printed object. mdpi.comresearchgate.net For example, a 3D-printed mold can be treated with a silane to make it non-stick for casting with materials like polydimethylsiloxane (B3030410) (PDMS). mdpi.com Similarly, printed silica scaffolds can be functionalized with aminosilanes to control cell adhesion. researchgate.net
The use of silane-modified materials in 3D printing is expanding the possibilities for creating everything from lightweight, high-strength ceramic components to customized medical implants and microfluidic devices. researchgate.netall3dp.com
Table 3: Role of Organosilanes in Different 3D Printing Technologies
| 3D Printing Technique | Role of Organosilane | Example Application | Key Benefit |
|---|---|---|---|
| Digital Light Processing (DLP) | Component of photocurable liquid ink acs.org | Fabrication of ordered mesoporous silica structures acs.org | Creation of complex, high-resolution inorganic parts |
| Direct Ink Writing (DIW) | Key ingredient in sol-gel based inks researchgate.net | Printing of porous silica monoliths and fibers researchgate.net | Control over hierarchical pore structures |
| Fused Deposition Modeling (FDM) | Surface functionalization of printed parts | Post-processing of thermoplastic parts to improve adhesion or biocompatibility | Enhanced surface properties of finished objects |
| Material Jetting | Component of jettable polymer droplets | Creation of multi-material objects with tailored surface chemistry | Functional grading of material properties |
Integration of this compound in Stimuli-Responsive and "Smart" Material Systems
"Smart" materials, which can change their properties in response to external stimuli like pH, temperature, or light, are a major focus of materials science research. nih.govrsc.org Organofunctional silanes are ideal building blocks for these systems because they can covalently link a responsive organic group to a stable inorganic substrate or polymer matrix. nih.gov
The integration of this compound into these systems can be envisioned in several ways:
Hydrophobic Switching: The inherent hydrophobicity of the cyclopentyl group can be exploited. By incorporating this silane into a polymer network alongside a hydrophilic or stimuli-responsive co-monomer, a material could be created that changes its wettability or swelling behavior in response to a trigger.
Creating Functional Surfaces: Silanes are used to create surfaces that respond to their environment. For example, modifying a surface with a mixture of silanes could create molecular gradients for the controlled adhesion of cells or proteins, a key requirement in biosensors and tissue engineering. nih.gov
Encapsulation and Controlled Release: The silane can be used to functionalize mesoporous silica nanoparticles, which act as tiny containers. nih.gov By adding a stimuli-responsive gatekeeper molecule, these containers could release a payload (like a drug) only when a specific trigger is present. The cyclopentyl group could modulate the interaction of the nanoparticle with the surrounding medium.
While research may not yet have focused specifically on this compound for smart systems, the principles are well-established. The combination of its durable hydrophobic character with the versatile chemistry of the triethoxysilyl group makes it a promising candidate for developing robust, stimuli-responsive gels, coatings, and hybrid materials. rsc.org
Table 4: Stimuli and Potential Functional Groups for Smart Silane Systems
| Stimulus | Responsive Functional Group | Resulting Material Behavior | Potential Application |
|---|---|---|---|
| pH | Amino or Carboxylic Acid Groups | Change in charge, swelling, or solubility rsc.org | pH-triggered drug delivery, environmental sensors |
| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) chains | Reversible phase transition (hydrophilic to hydrophobic) | Thermo-responsive surfaces for cell sheeting |
| Light | Azobenzene or Spiropyran moieties | Change in conformation (e.g., cis-trans isomerization), color change | Photoswitchable adhesion, optical data storage |
| Enzymes | Specific peptide sequences | Cleavage of the peptide, triggering release or degradation rsc.org | Biocatalytic sensors, targeted drug delivery |
Scale-Up Considerations and Industrial Research Translation of Organosilane Chemistry
Translating promising laboratory findings into commercially viable products requires careful consideration of process development and scale-up. alfa-chemistry.com For organosilanes like this compound, this involves moving from small-batch synthesis to large-scale, cost-effective, and sustainable production.
Key considerations for industrial translation include:
Process Optimization: Laboratory synthesis routes must be optimized for safety, reliability, and cost-effectiveness on an industrial scale. alfa-chemistry.com This involves optimizing reaction parameters, minimizing side reactions, and developing efficient purification methods.
Raw Material Sourcing: The availability and cost of starting materials are critical. The industrial production of organosilanes relies heavily on the Müller-Rochow direct process, which provides the foundational chlorosilane and alkoxysilane building blocks. mdpi.com
Reactor Design and Engineering: Scaling up requires moving from laboratory glassware to large-volume reactors. alfa-chemistry.com The design must account for heat transfer, mass transfer, and mixing, especially for exothermic reactions common in silane chemistry.
Quality Control and Management: A robust quality monitoring and testing system is essential to ensure that the final product meets stringent specifications for purity and performance for applications in high-tech fields. alfa-chemistry.com
Regulatory Compliance: Industrial chemical production is subject to strict environmental and safety regulations. Processes must be designed to minimize waste and handle hazardous materials safely. The push for green chemistry is also driven by these regulatory pressures.
Specialized chemical companies often provide "one-stop" services to help researchers and smaller companies navigate the complex path from laboratory discovery to pilot trials and full commercial production, ensuring that novel organosilanes can be manufactured at the required scale, quality, and cost. alfa-chemistry.com
Table 5: Key Considerations for Industrial Scale-Up of Organosilane Synthesis
| Consideration | Laboratory Scale (Grams) | Industrial Scale (Kilograms to Tons) |
|---|---|---|
| Objective | Proof of concept, synthesis of small quantities | Cost-effective, safe, reliable, and sustainable production alfa-chemistry.com |
| Equipment | Glass flasks, magnetic stirrers | Large-volume steel reactors, advanced process controls alfa-chemistry.com |
| Safety | Fume hoods, personal protective equipment | Comprehensive process safety management, containment systems |
| Purification | Column chromatography, small-scale distillation | Fractional distillation towers, crystallization, filtration |
| Cost | Reagent cost is primary | Raw materials, energy, labor, and capital equipment costs dominate |
| Waste | Small, manageable quantities | Significant waste streams requiring treatment and disposal plans |
Q & A
Q. What are the recommended synthesis methods for 3-(triethoxysilyl)propyl cyclopentane in academic research?
The compound is typically synthesized via silane coupling chemistry, leveraging its triethoxysilyl group for hydrolysis-condensation reactions. A validated approach involves functionalizing mesoporous silica nanoparticles (MSNPs) using sol-gel processes under high-dilution conditions. For example, 3-(triethoxysilyl)propyl isocyanate (a structurally similar compound) has been grafted onto MSNPs, followed by hydrolysis to form stable siloxane bonds . Key steps include:
- Sol-gel synthesis : Reacting tetraethyl orthosilicate (TEOS) with the triethoxysilyl precursor in a basic aqueous solution.
- Surfactant removal : Post-synthesis, surfactants like cetyltrimethylammonium chloride (CTAC) are extracted using HCl washes to ensure pore accessibility .
- Functionalization : Adjusting molar ratios of silane precursors (e.g., 3:1 for mixed functionalization) to control surface density .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Safety measures must address chemical reactivity and potential degradation:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Face shields are recommended during high-volume handling .
- Engineering controls : Use fume hoods or closed systems to minimize vapor exposure, especially during hydrolysis reactions releasing ethanol .
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent moisture-induced degradation. Monitor for discoloration or precipitates, which indicate instability .
- Waste disposal : Segregate waste and collaborate with certified hazardous waste services to comply with EPA and OSHA regulations .
Q. How can this compound be utilized to functionalize inorganic surfaces?
The triethoxysilyl group enables covalent bonding to hydroxyl-rich surfaces (e.g., silica, glass):
- Surface activation : Clean substrates with piranha solution (H₂SO₄:H₂O₂) to generate reactive -OH groups.
- Silane grafting : Immerse the substrate in a 2–5% (v/v) solution of the compound in anhydrous toluene, followed by heating at 80°C for 12–24 hours.
- Curing : Rinse with ethanol to remove physisorbed silanes and cure at 120°C to complete condensation .
This method is widely used to create hydrophobic coatings or anchor functional groups (e.g., amines, carboxylates) for further derivatization .
Advanced Research Questions
Q. What challenges arise in purifying this compound derivatives, and how can they be mitigated?
Purification difficulties stem from:
- Byproduct formation : Hydrolysis byproducts (e.g., ethanol) can interfere with siloxane network formation. Use molecular sieves or vacuum distillation to remove residual solvents .
- Surfactant contamination : In nanoparticle synthesis, residual surfactants (e.g., CTAC) require multiple HCl washes and dialysis (MWCO: 12–14 kDa) for complete removal .
- Column chromatography limitations : Due to the compound’s sensitivity to moisture, use inert-phase columns (e.g., silica pre-treated with trimethylsilyl chloride) under nitrogen atmospheres.
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) should show characteristic peaks: δ 0.6–0.8 ppm (-Si-CH₂-), δ 1.2 ppm (triethoxy -CH₂CH₃), and δ 1.5–2.0 ppm (cyclopentyl protons) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Look for Si-O-Si stretches at 1000–1100 cm⁻¹ and C-H stretches from the cyclopentane ring at 2800–3000 cm⁻¹ .
- Elemental Analysis (EA) : Verify silicon content (theoretical ~12–15%) to assess purity.
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Acidic/alkaline conditions : Hydrolysis accelerates at pH < 4 or > 9, leading to siloxane crosslinking. For controlled reactivity, maintain neutral pH during storage .
- Thermal stability : Decomposition occurs above 150°C, releasing cyclopentane derivatives. Differential Scanning Calorimetry (DSC) can identify exothermic degradation peaks .
- Long-term storage : Degradation manifests as increased viscosity or turbidity. Monitor via dynamic light scattering (DLS) for nanoparticle-based formulations .
Q. How should researchers address contradictions in reported reactivity data for this compound across studies?
Discrepancies often arise from:
- Solvent effects : Reactivity in polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) alters hydrolysis rates. Standardize solvent systems and water content (< 50 ppm) .
- Surface heterogeneity : Inorganic substrates (e.g., silica vs. titania) have varying -OH densities, affecting grafting efficiency. Use contact angle measurements to quantify surface modification .
- Cross-study validation : Replicate experiments using identical substrates and characterization methods (e.g., X-ray Photoelectron Spectroscopy for surface Si% quantification).
Q. What experimental design principles optimize the compound’s application in hybrid material synthesis?
- Molar ratio optimization : For co-functionalization (e.g., with mannose or amino groups), use a 3:1 molar ratio of silane precursors to balance reactivity and steric hindrance .
- Kinetic control : Slow addition of silane precursors (0.5 mL/min) minimizes aggregation in nanoparticle synthesis .
- In situ monitoring : Employ Quartz Crystal Microbalance (QCM) to track real-time silane adsorption on surfaces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
